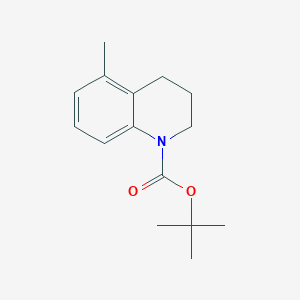
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a dihydroquinoline moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Material Science: It can be used in the development of novel materials with specific chemical and physical properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparación Con Compuestos Similares
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-5-9-13-12(11)8-6-10-16(13)14(17)18-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |
Clave InChI |
JRLXRWNGJMNKLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


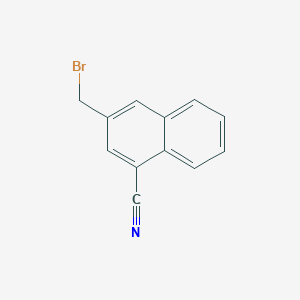
![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)

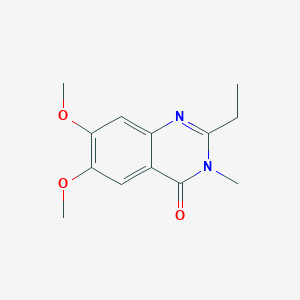

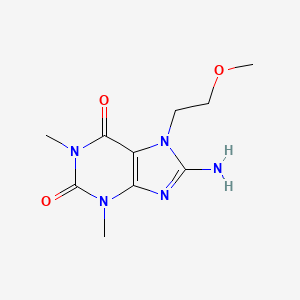

![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)

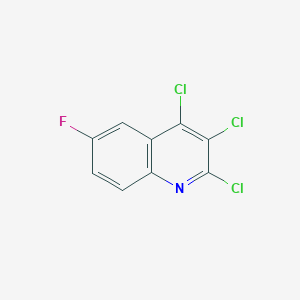

![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)


